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Abstract
2-Bromo-6-fluoro-3-nitrobenzoic acid (CAS No. 1036388-81-4) is a polyfunctionalized

aromatic molecule of significant interest in medicinal chemistry and organic synthesis.[1] Its

strategic arrangement of four distinct functional groups—a carboxylic acid, a bromine atom, a

fluorine atom, and a nitro group—on a benzene scaffold makes it a highly versatile building

block for the construction of complex molecular architectures. This guide provides a

comprehensive technical overview of its molecular structure, predictive spectroscopic

signature, a logical synthetic pathway, and its inherent reactivity, with a focus on its application

as a key intermediate in the development of targeted therapeutics.

Molecular Structure and Physicochemical
Properties
The defining feature of 2-Bromo-6-fluoro-3-nitrobenzoic acid is the ortho-, meta-, and para-

positioning of its functional groups relative to each other, which dictates its unique electronic
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properties and reactivity. The bromine and fluorine atoms, along with the nitro and carboxylic

acid groups, are strong electron-withdrawing groups, which significantly influences the electron

density of the aromatic ring.

Caption: Molecular structure of 2-Bromo-6-fluoro-3-nitrobenzoic acid.

The collective electron-withdrawing nature of the substituents renders the aromatic ring

electron-deficient, which is a critical factor in its reactivity profile, particularly towards

nucleophilic aromatic substitution (SNAr).

Table 1: Physicochemical Properties

Property Value Reference(s)

IUPAC Name
2-Bromo-6-fluoro-3-
nitrobenzoic acid

CAS Number 1036388-81-4 [1][2]

Molecular Formula C₇H₃BrFNO₄

Molecular Weight 264.01 g/mol

| Appearance | Expected to be a light yellow crystalline solid | |

Spectroscopic Characterization (Predictive
Analysis)
While experimental spectra for this specific isomer are not widely published, a robust

spectroscopic profile can be predicted based on the known effects of its constituent functional

groups. This predictive analysis is crucial for the real-time characterization and quality control

during synthesis.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The spectrum is expected to show two signals corresponding to the two protons on

the aromatic ring.
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The proton at C5 (meta to -NO₂ and ortho to -F) would likely appear as a doublet of

doublets downfield, influenced by coupling to the C4 proton and the fluorine atom.

The proton at C4 (meta to -Br and -COOH) would appear as a doublet, coupled to the C5

proton. The strong deshielding environment suggests these peaks would be in the range

of 7.5-8.5 ppm.

¹³C NMR: The proton-decoupled spectrum should display seven distinct signals.

One signal in the 165-170 ppm region, characteristic of the carboxylic acid carbon.

Six signals in the aromatic region (approx. 110-150 ppm). The carbons attached to the

electronegative halogens (C2-Br and C6-F) and the nitro group (C3-NO₂) are expected to

be significantly shifted.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy The FTIR spectrum provides a definitive

fingerprint for the functional groups present. Key absorption bands are predicted as follows,

based on data from analogous compounds.[3]

O-H Stretch: A broad band in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic

acid hydroxyl group.

C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹ from the carbonyl group.

N-O Asymmetric & Symmetric Stretch: Two distinct, strong absorptions around 1520-1560

cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric), confirming the presence of the nitro

group.[3]

C-Br Stretch: A peak in the fingerprint region, typically 550-650 cm⁻¹.

C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

2.3 Mass Spectrometry (MS) Mass spectrometry would confirm the molecular weight and

elemental composition.

The molecular ion peak (M⁺) would be observed at m/z 263 and 265, with a characteristic

~1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic

signature is a crucial validation point.
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Synthesis and Mechanism: A Proposed Route
A validated, published protocol for the synthesis of this specific isomer is not readily available.

However, based on established organohalogen and nitration chemistry, and drawing from

patented syntheses of closely related molecules like 2-bromo-6-fluorobenzoic acid[4], a logical

and efficient synthetic route can be proposed.

The proposed pathway begins with 2-fluoro-3-nitrotoluene, proceeding through bromination

followed by oxidation of the methyl group. This sequence is strategic; performing bromination

before oxidation prevents potential side reactions with the more activating carboxylate group.

2-Fluoro-3-nitrotoluene

Bromination
(NBS, H₂SO₄)

Step 1

2-Bromo-6-fluoro-3-nitrotoluene

Oxidation
(KMnO₄ or Na₂Cr₂O₇)

Step 2

2-Bromo-6-fluoro-3-nitrobenzoic Acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Bromo-6-fluoro-3-nitrobenzoic acid.

Experimental Protocol (Proposed)
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Step 1: Synthesis of 2-Bromo-6-fluoro-3-nitrotoluene

Reaction Setup: To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 2-fluoro-3-

nitrotoluene (1.0 eq) portion-wise while maintaining the internal temperature.

Bromination: Add N-bromosuccinimide (NBS) (1.05 eq) in small portions over 1 hour,

ensuring the temperature does not exceed 10 °C. The use of NBS in strong acid provides an

electrophilic bromine source (Br⁺).

Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the

reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass

spectrometry (GC-MS).

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The

crude product will precipitate as a solid.

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the

filtrate is neutral, and dry under vacuum. The product can be further purified by

recrystallization from ethanol/water.

Step 2: Synthesis of 2-Bromo-6-fluoro-3-nitrobenzoic Acid

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2-

Bromo-6-fluoro-3-nitrotoluene (1.0 eq) from Step 1 in a mixture of water and a suitable co-

solvent like pyridine or isopropanol.[5]

Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or

sodium dichromate (Na₂Cr₂O₇) (approx. 3-4 eq), portion-wise. The reaction is highly

exothermic and may require initial cooling.

Reflux: Heat the mixture to reflux (80-100 °C) and maintain for 6-12 hours until the starting

material is consumed (monitored by TLC).

Work-up: Cool the reaction mixture to room temperature. If using KMnO₄, quench the excess

oxidant with sodium bisulfite until the purple color disappears and filter off the manganese

dioxide precipitate.
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Isolation: Acidify the clear filtrate with concentrated HCl to a pH of ~1-2. The desired

carboxylic acid will precipitate out of the solution.

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Recrystallization from a suitable solvent system (e.g., acetic acid/water or ethanol) will yield

the final, purified product.

Reactivity and Applications in Drug Development
The true value of 2-Bromo-6-fluoro-3-nitrobenzoic acid lies in its capacity as a versatile

scaffold. Each functional group serves as a reactive handle for subsequent, selective chemical

transformations.

Carboxylic Acid (-COOH): This group is readily converted into esters, amides, or acid

chlorides, providing a primary point for coupling with other molecules, such as amines in

peptide-like bond formation.

Nitro Group (-NO₂): The nitro group can be selectively reduced to an amine (-NH₂) using

reagents like tin(II) chloride or catalytic hydrogenation. This newly formed aniline is a

powerful nucleophile and a key precursor for building heterocyclic rings or for further

functionalization.

Bromo Group (-Br): The bromine atom is an excellent leaving group in transition-metal-

catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination),

enabling the formation of new carbon-carbon or carbon-nitrogen bonds.

Fluoro Group (-F): The fluorine atom is generally less reactive in cross-coupling but can

participate in nucleophilic aromatic substitution (SNAr) reactions, particularly given the

activation provided by the ortho-nitro group.

Application in the Synthesis of PARP Inhibitors
A significant application of structurally similar bromo-nitrobenzoic acids is in the synthesis of

Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics

effective in tumors with DNA repair deficiencies (e.g., BRCA1/2 mutations). These drugs often

contain a substituted benzamide core, for which this molecule is an ideal starting material.
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The synthesis of a PARP inhibitor scaffold could utilize 2-Bromo-6-fluoro-3-nitrobenzoic acid
as follows:

Amidation: The carboxylic acid is coupled with a desired amine partner to form a substituted

benzamide.

Nitro Reduction: The nitro group is reduced to an amine.

Cyclization/Coupling: The resulting ortho-amino-bromo-benzamide intermediate can undergo

intramolecular cyclization or a subsequent cross-coupling reaction at the bromine site to

build the final complex heterocyclic system characteristic of many PARP inhibitors.

Conclusion
2-Bromo-6-fluoro-3-nitrobenzoic acid is a high-value synthetic intermediate whose molecular

structure is optimized for sequential, regioselective functionalization. While detailed

experimental data for this specific compound is sparse in peer-reviewed literature, its properties

and reactivity can be confidently predicted from well-established chemical principles and data

from close analogs. The proposed synthetic route offers a logical and robust pathway for its

preparation. Its inherent chemical versatility makes it a powerful tool for medicinal chemists,

particularly in the construction of complex heterocyclic systems such as those found in modern

targeted cancer therapies. This guide provides the foundational knowledge required for

researchers to confidently incorporate this potent building block into their synthetic and drug

discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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